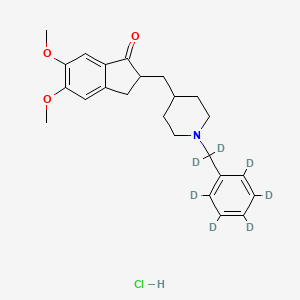
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C10H2D3F6N5O3 and is known for its stability and unique isotopic labeling with deuterium .
Méthodes De Préparation
The synthesis of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves multiple steps, starting with the preparation of the guanine core. The trifluoroacetyl and trifluoroacetamide groups are introduced through specific chemical reactions under controlled conditions. Industrial production methods often involve the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in metabolic research to study pathways in vivo due to its stable isotope labeling.
Medicine: It plays a role in clinical diagnostics, including imaging and newborn screening.
Mécanisme D'action
The mechanism of action of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl and trifluoroacetamide groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The deuterium labeling enhances its utility in tracing metabolic pathways and studying reaction kinetics .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine stands out due to its unique isotopic labeling and stability. Similar compounds include:
N,N-Diethyl-2,2,2-Trifluoroacetamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoroacetamide derivatives: These compounds share similar functional groups but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
1346603-59-5 |
|---|---|
Formule moléculaire |
C10H5F6N5O3 |
Poids moléculaire |
360.191 |
Nom IUPAC |
2,2,2-trifluoro-N-[6-(trideuteriomethoxy)-9-(2,2,2-trifluoroacetyl)purin-2-yl]acetamide |
InChI |
InChI=1S/C10H5F6N5O3/c1-24-5-3-4(21(2-17-3)7(23)10(14,15)16)18-8(19-5)20-6(22)9(11,12)13/h2H,1H3,(H,18,19,20,22)/i1D3 |
Clé InChI |
ABDWVOLYEZFKFJ-FIBGUPNXSA-N |
SMILES |
COC1=NC(=NC2=C1N=CN2C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


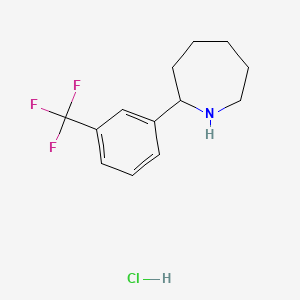
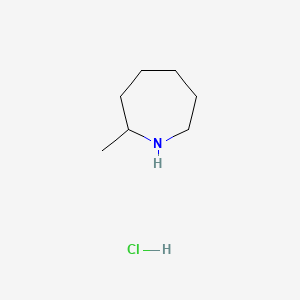
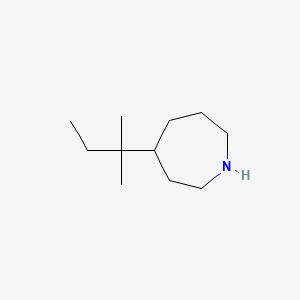
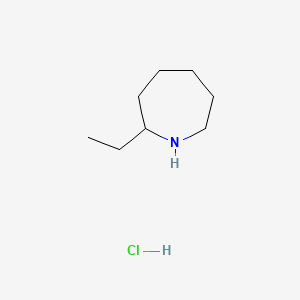
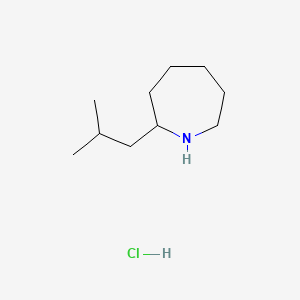
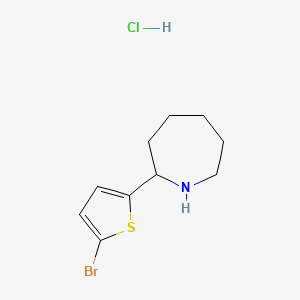
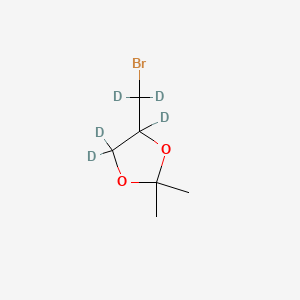
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

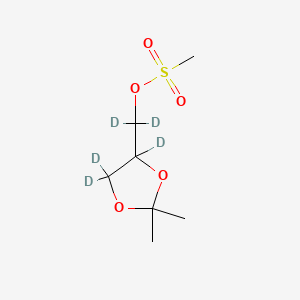
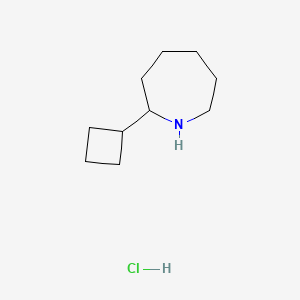
![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
